N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane backbone substituted with a tetrazole ring and a 3-chlorobenzyl group. The tetrazole moiety (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for its bioisosteric properties, often mimicking carboxylic acids in drug design .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-13-6-4-5-12(9-13)10-17-14(22)15(7-2-1-3-8-15)21-11-18-19-20-21/h4-6,9,11H,1-3,7-8,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKPQOOQADWOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC(=CC=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide” typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexanecarboxamide Formation: The cyclohexane ring can be introduced through a Grignard reaction or other alkylation methods.
Chlorobenzyl Group Introduction: The chlorobenzyl group can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexane ring.
Reduction: Reduction reactions could target the tetrazole ring or the chlorobenzyl group.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products depend on the specific reactions but may include various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea-Functionalized Cyclohexanecarboxamides
A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9 ) were synthesized by reacting cyclohexanecarbonyl isothiocyanate with substituted anilines . Key differences from the target compound include:
- Functional Groups: Thiourea (-NH-CS-NH-) vs. tetrazole. Thiourea derivatives exhibit strong metal-chelating capabilities due to S and N donor atoms, making them suitable for catalytic or separation applications .
- Biological Activity : Thiourea derivatives demonstrate fungicidal, insecticidal, and metal-ion extraction properties , whereas tetrazole-containing compounds are more commonly associated with pharmaceutical applications (e.g., antiviral or enzyme inhibition).
- Spectral Data : IR spectra of thiourea derivatives show N-H stretching at 3256–3134 cm⁻¹, absent in the tetrazole analog, which would instead display C=N stretching near 1500–1600 cm⁻¹ .
Tetrazole-Containing Analogs
The compound 1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide (C₁₅H₁₆F₃N₅O, MW 339.32) shares a cyclohexanecarboxamide-tetrazole core but substitutes the 3-chlorobenzyl group with a 3-trifluoromethylphenyl moiety . Key comparisons:
- Lipophilicity : The -CF₃ group may enhance lipophilicity (logP) compared to -Cl, affecting membrane permeability.
Chlorobenzyl-Substituted Pharmaceuticals
Patent compounds such as N-(4-(1-(3-chlorobenzyl)-1H-indol-5-ylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (Example 71, MW 633) highlight the prevalence of 3-chlorobenzyl groups in kinase inhibitors or anticancer agents . While structurally distinct, these compounds underscore the role of 3-chlorobenzyl in enhancing target affinity through hydrophobic interactions.
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
Pharmacological Potential
The 3-chlorobenzyl group may confer selectivity toward enzymes or receptors with hydrophobic binding pockets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
